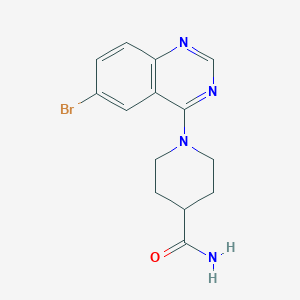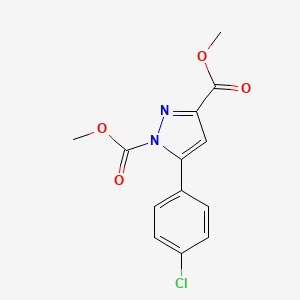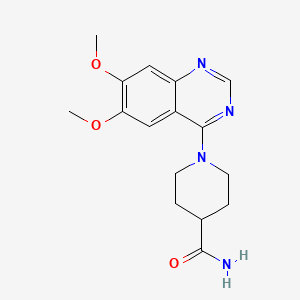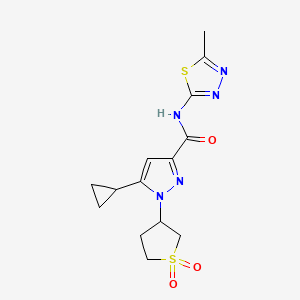
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an essential enzyme in bacteria, playing a crucial role in DNA replication. It introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .
Mode of Action
This compound interacts with DNA gyrase, inhibiting its activity . This inhibition prevents the enzyme from introducing the necessary supercoils into the DNA, thereby halting the replication process . The compound retains activity against strains representing all three subspecies of the M. abscessus complex .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway. Without the ability to introduce supercoils into the DNA, the replication process is halted. This leads to the death of the bacterial cell, as it can no longer replicate its DNA and divide .
Pharmacokinetics
abscessus suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is bactericidal and antibiofilm activity . By inhibiting DNA gyrase, the compound prevents bacterial replication, leading to the death of the bacterial cell . This results in a reduction in the number of bacteria and the prevention of biofilm formation .
Action Environment
The action of this compound is influenced by the bacterial environment. The compound retains activity against all three subspecies of the M. abscessus complex, suggesting that it is effective in diverse bacterial environments . .
Preparation Methods
The synthesis of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide typically involves the reaction of 6-bromoquinazoline with piperidine-4-carboxamide under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline ring.
Scientific Research Applications
Comparison with Similar Compounds
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide can be compared with other quinazoline derivatives and piperidine-containing compounds:
Similar Compounds: Examples include 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide and N-(piperidine-4-yl) benzamide
Uniqueness: The presence of the bromo group in the quinazoline ring and the piperidine-4-carboxamide moiety gives this compound unique chemical properties and biological activities.
Properties
IUPAC Name |
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-10-1-2-12-11(7-10)14(18-8-17-12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNGWYXWZLTONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6512580.png)
![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6512588.png)
![2-{2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B6512597.png)
![N-(4-ethylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6512605.png)
![N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6512612.png)
![2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6512629.png)

![2-[4-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B6512647.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6512652.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6512669.png)

![3-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-cyclopropyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6512683.png)
![6-chloro-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6512687.png)
